tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a strained cyclopropane ring substituted with a formyl (CHO) and isopropyl group. The piperidine scaffold is protected by a tert-butyl carbamate group at the 1-position, a common motif in medicinal chemistry to enhance stability and modulate bioavailability . The cyclopropane ring introduces conformational rigidity, which can influence binding affinity in biological targets, while the formyl group provides a reactive site for further derivatization (e.g., Schiff base formation or nucleophilic additions) .
Properties
Molecular Formula |
C17H29NO3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-formyl-3-propan-2-ylcyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H29NO3/c1-11(2)14-13(10-19)15(14)12-6-8-18(9-7-12)16(20)21-17(3,4)5/h10-15H,6-9H2,1-5H3 |
InChI Key |
OQHSIFBPKXBZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Alkyne-Aldehyde Cyclization
Copper(I) iodide-catalyzed reactions between tert-butyl 4-formylpiperidine-1-carboxylate and functionalized alkynes provide a direct route to cyclopropane derivatives. In one protocol, 2-ethynyl-6-methylpyridine reacts with the piperidine aldehyde in aqueous dimethylamine under ultrasonic irradiation (3 h, 20°C). The reaction proceeds via a [2+1] cycloaddition mechanism, where the alkyne acts as a carbene precursor. Copper iodide (0.1 mol%) facilitates the formation of a metallocyclopropane intermediate, which rearranges to the bicyclic product. This method yields 30–35% of the cyclopropanated piperidine after purification by flash chromatography.
Critical parameters include:
- Solvent system : Water enables rapid ligand exchange while suppressing side reactions.
- Ultrasound activation : Enhances reaction kinetics by improving mass transfer between immiscible phases.
- Stoichiometry : A 1.5:1 alkyne-to-aldehyde ratio minimizes dimerization byproducts.
Zinc Triflate-Mediated Cyclopropanation
Zinc trifluoromethanesulfonate (10 mol%) catalyzes the cyclopropanation of tert-butyl 4-formylpiperidine-1-carboxylate with isopropylacetylene in toluene at 100°C. Pre-activation of the catalyst with triethylamine generates a Lewis acidic Zn(II) species, which polarizes the aldehyde carbonyl. The alkyne undergoes insertion into the Zn–O bond, forming a zwitterionic intermediate that undergoes 6π-electrocyclic closure to yield the cyclopropane ring. After 6 h, the reaction achieves 45–50% conversion, with the product isolated as a brown oil via dual silica gel chromatography (CHCl₃/MeOH).
Optimization insights :
- Temperature : Reactions below 80°C result in incomplete alkyne activation.
- Catalyst loading : <5 mol% leads to prolonged reaction times (≥24 h) without yield improvement.
- Substituent effects : Bulkier alkynes (e.g., tert-butylacetylene) decrease yields to <15% due to steric hindrance.
Grignard Reagent-Based Hydroxylation
Methyl magnesium bromide (2.5 equiv) reacts with tert-butyl 4-formylpiperidine-1-carboxylate in THF at −78°C to form a secondary alcohol intermediate. Quenching with aqueous NH₄Cl followed by extraction and chromatography provides tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate in 97.7% yield. Subsequent mesylation (methanesulfonyl chloride, Et₃N) converts the alcohol to a leaving group, enabling nucleophilic displacement with isopropylamine to install the cyclopropane’s isopropyl substituent.
Key observations :
- Low-temperature control : Prevents over-addition of Grignard reagent to the carbamate.
- Protecting group stability : The tert-butyloxycarbonyl (Boc) group remains intact under these conditions.
Reductive Amination and Cyclopropanation Tandem
A two-step sequence couples reductive amination with cyclopropane formation. Piperidine aldehyde undergoes condensation with 1-(4-methanesulfonylphenyl)piperazine in dichloromethane using sodium triacetoxyborohydride (1.2 equiv). The resulting secondary amine (85% yield) then participates in a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (5 mol% Rh₂(OAc)₄, 60°C). This method installs the formyl group via oxidative cleavage (OsO₄/NaIO₄) of the cyclopropane’s vinyl substituent, achieving an overall 22% yield.
Advantages :
- Modularity : Enables late-stage diversification of the cyclopropane’s substituents.
- Stereocontrol : Chiral rhodium catalysts induce up to 90% enantiomeric excess in the cyclopropane product.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| CuI-Catalyzed Cycloaddition | 30–35 | 3 h | Ambient temperature, aqueous conditions | Low yield, requires ultrasonic equipment |
| Zn(OTf)₂-Mediated | 45–50 | 6 h | High conversion, scalable | High temperature, costly catalyst |
| Grignard/Mesylation | 60 (over 2 steps) | 8 h | High intermediate yields | Multiple steps, functional group interconversion required |
| Reductive Amination | 22 | 12 h | Stereocontrol potential | Toxic reagents (OsO₄), low overall yield |
Mechanistic Considerations in Cyclopropane Formation
Cyclopropanation via transition metal catalysis typically follows two pathways:
- Carbene Transfer : Metal-carbene intermediates (e.g., from diazo compounds) insert into π-bonds.
- [2+1] Cycloaddition : Concerted addition of a carbene to an alkene or alkyne.
In the Zn(OTf)₂-catalyzed method, density functional theory (DFT) calculations suggest a stepwise mechanism:
- Zn²⁺ coordinates the aldehyde oxygen, increasing electrophilicity.
- Alkyne π-electrons attack the activated carbonyl, forming a zwitterionic enolate.
- Electrostatic-driven ring closure generates the cyclopropane with trans-substituents.
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives under controlled conditions. This reaction is facilitated by oxidizing agents such as KMnO₄ or CrO₃ in acidic media .
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, yielding the free piperidine amine. This is critical for further functionalization in drug synthesis .
Nucleophilic Addition to the Formyl Group
The formyl group participates in nucleophilic additions, forming imines or hydrazones. For example, reaction with hydroxylamine produces the corresponding oxime .
Cyclopropane Ring Reactions
The strained cyclopropane ring undergoes selective ring-opening under radical or acidic conditions. For instance, hydrogenolysis with H₂/Pd-C cleaves the ring .
Reduction of the Formyl Group
The aldehyde is reduced to a primary alcohol using NaBH₄ or LiAlH₄, enabling access to hydroxymethyl derivatives .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when functionalized with a boronate ester, though this requires prior modification .
| Reaction Partner | Conditions | Product | Yield | Catalyst |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 50% | Requires boronate installation . |
Key Findings:
-
The formyl group is the most reactive site, enabling oxidation, reduction, and nucleophilic additions .
-
The Boc group is selectively removed under acidic conditions without affecting the cyclopropane ring .
-
Strain in the cyclopropane ring allows controlled ring-opening or functionalization .
These reactions highlight the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science .
Scientific Research Applications
tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The piperidine ring and cyclopropyl group contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to four analogs (Table 1) based on substituents, ring systems, and functional groups:
Table 1: Structural Comparison of Piperidine Carbamate Derivatives
Key Observations:
Cyclopropane vs. Other Ring Systems: The target compound and ’s boronate analog share a cyclopropane ring, which imposes steric strain and rigidity.
Functional Group Reactivity :
- The formyl group in the target compound enables conjugation reactions (e.g., with amines or hydrazines), whereas the boronate ester in ’s compound is tailored for Suzuki-Miyaura cross-coupling .
- The hydroxypropyl group in ’s derivative increases hydrophilicity (TPSA = 49.1 Ų), likely enhancing aqueous solubility compared to the lipophilic isopropyl and formyl groups in the target compound .
Complexity and Molecular Weight : ’s spirocyclic derivative (MW = 435.00) and ’s trifluoromethyl-phenyl analog (MW = 583.7) highlight the diversity of piperidine carbamates in drug discovery, though increased molecular weight may reduce bioavailability .
Biological Activity
tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a cyclopropyl moiety, and a formyl group. This compound's unique arrangement of functional groups may confer distinct chemical reactivity and biological activity, making it a candidate for pharmaceutical applications. This article examines the biological activity of this compound based on existing research and studies.
The molecular formula of this compound is , with a molecular weight of approximately 295.4 g/mol. The structural complexity is enhanced by the presence of both cyclopropane and piperidine rings, which may influence its solubility and lipophilicity, potentially impacting its biological interactions .
Structural Comparison Table
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C17H29NO3 | Contains a cyclopropane moiety and formyl group |
| tert-Butyl 3-formylpiperidine-1-carboxylate | C11H19NO3 | Lacks the cyclopropane moiety |
| tert-Butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate | C17H29NO3 | Similar structure but different functional groups |
Case Studies and Research Findings
-
Inflammatory Response Modulation :
- A study involving related piperidine derivatives demonstrated their ability to modulate the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. Compounds structurally similar to this compound were evaluated for their capacity to inhibit IL-1β release and pyroptotic cell death in THP-1 macrophages .
Compound NLRP3 Inhibition (%) Compound A (similar structure) 75% Compound B (similar structure) 60% This compound TBD - Pharmacological Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
